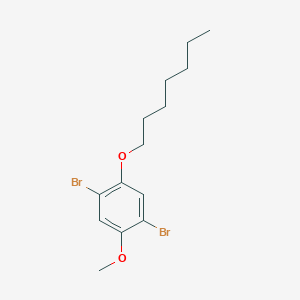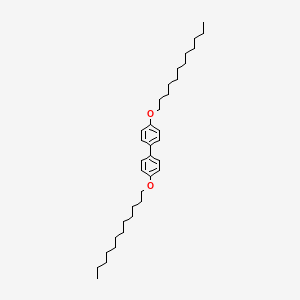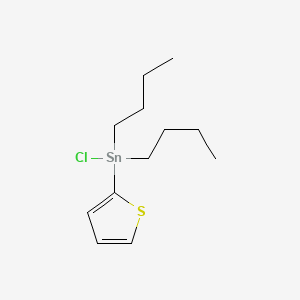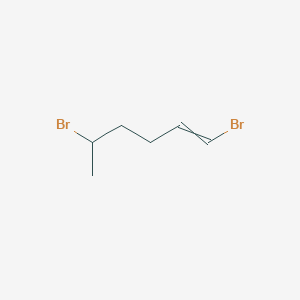
3-(Butyryloxy)cholest-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butyryloxy)cholest-5-ene, also known as cholest-5-en-3-ol butanoate, is a derivative of cholesterol. It is characterized by the presence of a butyryloxy group at the third carbon of the cholest-5-ene structure. This compound is part of a broader class of cholesterol esters, which are important in various biological and industrial contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyryloxy)cholest-5-ene typically involves the esterification of cholesterol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating cholesterol and butyric acid in the presence of the catalyst, followed by purification steps to isolate the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Butyryloxy)cholest-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The butyryloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by bases or acids.
Major Products Formed
Oxidation: Formation of cholest-5-en-3-one or cholest-5-en-3-oic acid.
Reduction: Conversion to cholest-5-en-3-ol.
Substitution: Formation of various cholest-5-ene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Butyryloxy)cholest-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of cosmetics and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Butyryloxy)cholest-5-ene involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the esterified cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
- Cholesteryl butyrate
- Cholest-5-en-3-ol
- Cholest-5-en-3-one
Uniqueness
3-(Butyryloxy)cholest-5-ene is unique due to its specific esterification at the third carbon, which imparts distinct chemical and physical properties. Compared to cholesteryl butyrate, it has a different ester linkage, affecting its reactivity and interaction with biological systems. Its structural similarity to cholest-5-en-3-ol and cholest-5-en-3-one allows for comparative studies to understand the impact of esterification on cholesterol derivatives .
Propiedades
Número CAS |
137036-79-4 |
|---|---|
Fórmula molecular |
C31H52O2 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1 |
Clave InChI |
CKDZWMVGDHGMFR-NRDBOTLNSA-N |
SMILES isomérico |
CCCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


